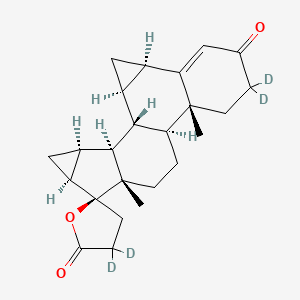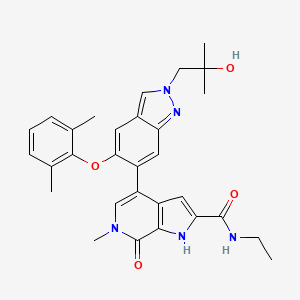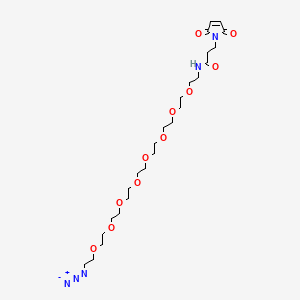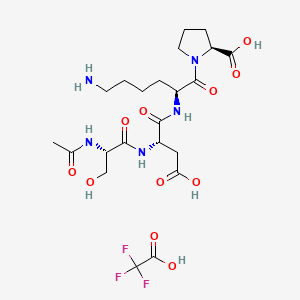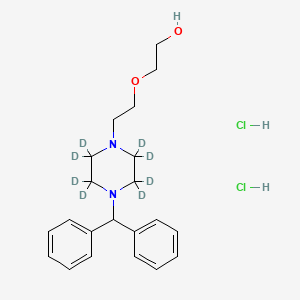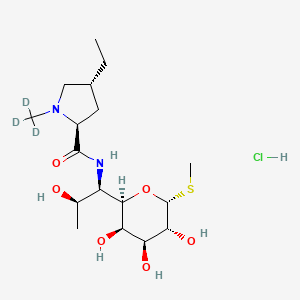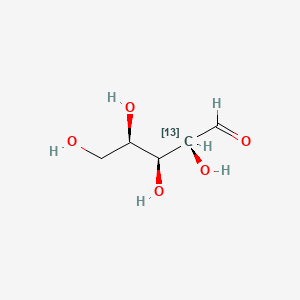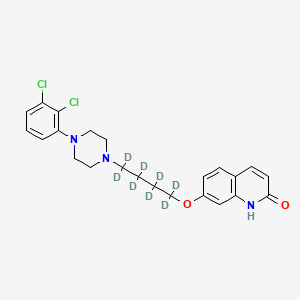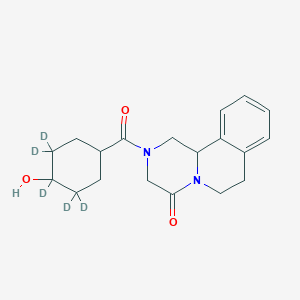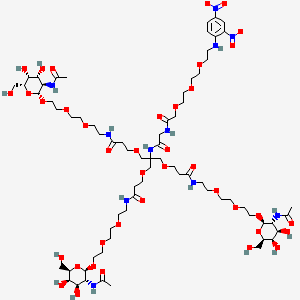
Copteroside G
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Copteroside G is a triterpene glycoside isolated from the epigeal part of the plant Climacoptera transoxana . It is a bisdesmosidic glycoside, meaning it contains two sugar moieties attached to the aglycone. The structure of this compound has been identified as gypsogenic acid 28-O-β-D-glucopyranoside 3-O-β-D-glucuronopyranoside .
Preparation Methods
Synthetic Routes and Reaction Conditions
Copteroside G is typically isolated from natural sources rather than synthesized in a laboratory setting. The isolation process involves extracting the compound from the epigeal part of Climacoptera transoxana using solvents and chromatographic techniques .
Industrial Production Methods
Industrial production of this compound is not well-documented, likely due to its primary extraction from natural sources. The process would involve large-scale extraction and purification techniques similar to those used in laboratory settings.
Chemical Reactions Analysis
Types of Reactions
Copteroside G undergoes various chemical transformations, including hydrolysis and methylation . Hydrolysis of this compound can yield gypsogenic acid and sugar moieties such as D-glucose and D-glucuronic acid .
Common Reagents and Conditions
Hydrolysis: Typically performed using acidic conditions, such as sulfuric acid.
Methylation: Conducted using reagents like dimethyl sulfoxide and sodium hydride.
Major Products Formed
Hydrolysis: Gypsogenic acid, D-glucose, and D-glucuronic acid.
Methylation: Permethylated derivatives of the glycoside.
Scientific Research Applications
Mechanism of Action
The mechanism of action of Copteroside G involves its interaction with specific molecular targets and pathways. As a glycoside, it may exert its effects by modulating enzyme activities or interacting with cell surface receptors . The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Copteroside G is similar to other triterpene glycosides isolated from Climacoptera transoxana, such as Copteroside H . Both compounds share a similar aglycone structure but differ in their sugar moieties. Copteroside H contains an additional D-xylose residue compared to this compound . Other similar compounds include:
Copteroside B: Hedaragenin 3-O-β-D-glucopyranosiduronic acid.
Copteroside C: Hederagenin 3-O-[O-β-D-xylopyranosyl-(1 → 2)-β-D-glucopyranoside].
This compound is unique due to its specific sugar composition and potential bioactivities .
Properties
Molecular Formula |
C42H64O16 |
|---|---|
Molecular Weight |
824.9 g/mol |
IUPAC Name |
6-[[4-carboxy-4,6a,6b,11,11,14b-hexamethyl-8a-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C42H64O16/c1-37(2)13-15-42(36(54)58-33-29(48)26(45)25(44)21(18-43)55-33)16-14-39(4)19(20(42)17-37)7-8-22-38(3)11-10-24(41(6,35(52)53)23(38)9-12-40(22,39)5)56-34-30(49)27(46)28(47)31(57-34)32(50)51/h7,20-31,33-34,43-49H,8-18H2,1-6H3,(H,50,51)(H,52,53) |
InChI Key |
KXYRUPZAFWEWGV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C(=O)O)OC6C(C(C(C(O6)C(=O)O)O)O)O)C)C)C2C1)C)C(=O)OC7C(C(C(C(O7)CO)O)O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


